molecular formula C6H13N5 B1395432 (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine CAS No. 1267178-40-4

(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine

Cat. No. B1395432
CAS RN: 1267178-40-4
M. Wt: 155.2 g/mol
InChI Key: GVRGCLYMHKAPGL-UHFFFAOYSA-N
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Description

“(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1267178-40-4 . It has a molecular weight of 155.2 . It is usually in liquid form .


Synthesis Analysis

The synthesis of 1H-tetrazole compounds, such as “(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine”, can be achieved through various methods. One common method involves the reaction of sodium azide with nitriles . This reaction can proceed in water with zinc salts as catalysts . The scope of the reaction is quite broad, allowing for a variety of substrates .


Molecular Structure Analysis

The InChI code for “(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine” is 1S/C6H13N5/c1-2-3-4-11-6(5-7)8-9-10-11/h2-5,7H2,1H3 . The InChI key is GVRGCLYMHKAPGL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 155.2 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Complex Polymers

This compound has been used in the synthesis of complex polymers such as 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N-vinylpyrrolidone)s . The polymer samples displayed self-assembly behavior in aqueous media, and their behavior was significantly influenced by the complexation of end groups with metal ions .

Metal Complexes

The compound has been used in the formation of metal complexes. These complexes can display a variety of functional properties such as light absorption or/and emission and catalytic activity . They have potential applications in various fields such as electronics, sensor technology, medicine, and bio-imaging .

Click Chemistry

“(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine” can be used in click chemistry, a modular synthetic approach towards the generation of new compounds . This approach is eco-friendly, uses water as a solvent, and can be performed under moderate conditions .

DNA Synthesis

Tetrazole derivatives, such as “(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine”, can be used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

“(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine” is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .

Synthesis of Antifungal, Antimicrobial, and Antiviral Agents

1H-1,2,3-triazole derivatives have been used for the synthesis of compounds that exhibited antifungal , antimicrobial , and antiviral activity . These compounds have shown activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .

Synthesis of Anticancer Agents

1H-1,2,3-triazole derivatives have also been used for the synthesis of compounds that exhibited anticancer activity against various cancer cell lines .

Synthesis of Compounds Active Against Methicillin-Resistant Staphylococcus Aureus and Vancomycin-Resistant Enterococci

“(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine” can be used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Safety And Hazards

The safety information for “(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine” indicates that it is associated with several hazards. The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements include H302, H312, H314, H332, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(1-butyltetrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5/c1-2-3-4-11-6(5-7)8-9-10-11/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRGCLYMHKAPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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